

maesopsin reproducibility across research studies

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Compound Focus: Maesopsin

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Quantitative Data Comparison for Maesopsin

The table below summarizes key quantitative findings from various studies to allow for direct comparison.

Biological Activity / Property	Experimental Model / System	Quantitative Result	Key Experimental Protocol Details
Enzyme Inhibition [1]	In vitro assay (AChE)	IC ₅₀ = 10.42 μM	Enzyme inhibition measured via colorimetric or fluorometric assays.
Enzyme Inhibition [1]	In vitro assay (MAO-B)	IC ₅₀ = 14.97 μM	Enzyme inhibition measured via colorimetric or fluorometric assays.
Enzyme Inhibition [1]	In vitro assay (MAO-A)	IC ₅₀ = 34.07 μM	Enzyme inhibition measured via colorimetric or fluorometric assays.
Anticancer Activity [1]	Human lung cancer cell line (SPC-A-1)	IC ₅₀ = 226 μg/mL	Cell viability assessed using MTT assay after 24-72 hours of treatment.

Biological Activity / Property	Experimental Model / System	Quantitative Result	Key Experimental Protocol Details
Anticancer Activity [1]	Human lung cancer cell line (A549)	IC ₅₀ = 242.52 µg/mL	Cell viability assessed using MTT assay after 24-72 hours of treatment.
Biosynthesis (Conversion) [2]	<i>E. ramulus</i> CHI enzyme on (+)-aromadendrin	38.1% conversion to maesopsin	Feeding experiment; conversion monitored by LC-MS/MS.
Biosynthesis (De novo) [2]	Co-culture of <i>S. albidoflavus</i> and <i>E. coli</i>	1.9 mg/L alphonin (taxifolin-derived auronol)	Co-culture strategy to overcome instability; production measured by LC-MS/MS.

Detailed Experimental Protocols

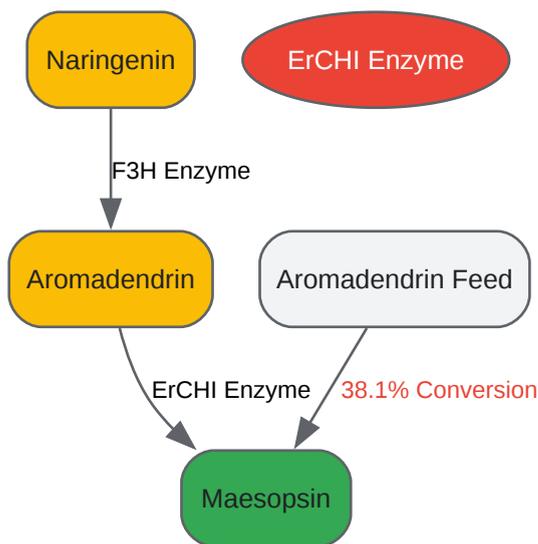
For a deeper understanding of the experimental context, here are the methodologies behind some of the key findings.

- **Enzyme Inhibition Assays [1]:** The reported IC₅₀ values were determined through **in vitro enzymatic assays**. The protocols typically involve incubating the purified enzyme (e.g., AChE, MAO-A, MAO-B) with its specific substrate in the presence or absence of **Maesopsin**. The reaction's product is measured colorimetrically or fluorometrically. The concentration of **Maesopsin** that reduces the enzyme's activity by 50% (IC₅₀) is then calculated from dose-response curves.
- **Anticancer Cell Viability Assays [1]:** The anti-proliferative effects were evaluated using the standard **MTT assay**. This involves treating cancer cells (e.g., SPC-A-1, A549) with varying concentrations of **Maesopsin** for a specified period (usually 24-72 hours). MTT reagent is added, which is metabolized by living cells into a purple formazan product. The absorbance of this product is measured, and the IC₅₀ value (concentration that inhibits cell viability by 50%) is determined.
- **Biosynthesis and Microbial Conversion [2]:** The production of **maesopsin** and its derivative alphonin was achieved through **heterologous biosynthesis in engineered microbes**.
 - **Feeding Experiment:** The gene encoding the chalcone isomerase (CHI) from the gut bacterium *Eubacterium ramulus* was expressed in a host. The host was then fed the flavanone precursors ((+)-aromadendrin or (+)-taxifolin). The culture broth was analyzed using **LC-MS/MS** to identify and quantify the conversion to **maesopsin** or alphonin.

- **De Novo Production:** A **co-culture** was established between a *Streptomyces albidoflavus* strain engineered to produce the precursor taxifolin and an *E. coli* strain expressing the *ErCHI* enzyme. This strategy allowed for the direct in-situ conversion of taxifolin to alphitonin, with yields quantified by **LC-MS/MS**.

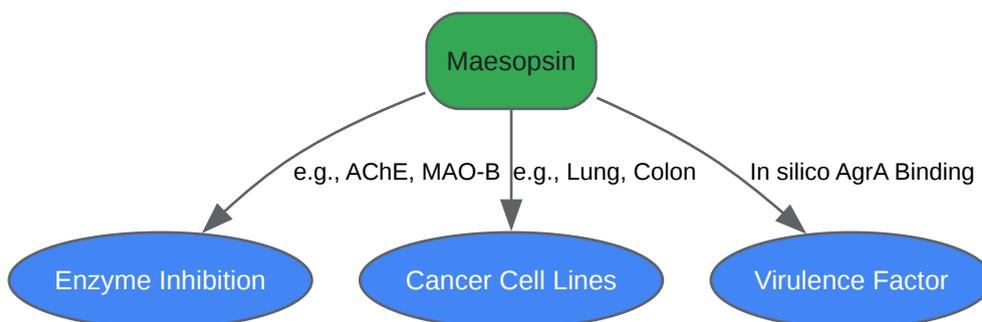
Biosynthesis and Mechanism Visualization

To clarify the origin and proposed mechanisms of action of **Maesopsin**, the following diagrams illustrate the biosynthetic pathway and its key molecular interactions.



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Diagram 1: Biosynthesis pathway from the flavanone naringenin to **maesopsin** [2]. The key enzymatic steps are shown, including the conversion efficiency achieved through precursor feeding.



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Diagram 2: Overview of **Maesopsin**'s investigated biological activities, including enzyme inhibition, anti-cancer effects, and potential anti-virulence properties [1] [3].

Reproducibility and Research Considerations

When planning research on **Maesopsin**, consider these factors that impact reproducibility:

- **Sourcing and Synthesis:** **Maesopsin** can be isolated from plants like *Limoniastrum monopetalum* and *Artocarpus tonkinensis* [4] [3]. Reproducibility can be challenged by natural source variability. The established **heterologous biosynthesis** methods offer a more controlled and reproducible alternative for production [2].
- **Analytical Techniques:** The studies heavily rely on **LC-MS/MS** for compound identification and quantification [2] [5] [3]. Reproducibility depends on precise LC-MS conditions, which should be meticulously followed from published methods.
- **Glycosylated Forms:** Note that many studies, particularly on anticancer activity, investigate **maesopsin-4-O- β -glucoside** (also called TAT2 or **maesopsin 4-O- β -glucoside**) [4]. The biological activity of **maesopsin** can differ from its glycosylated derivatives.

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